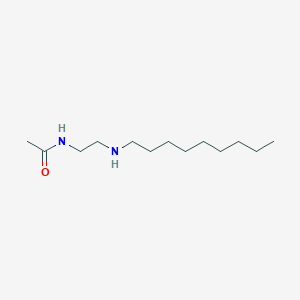
Acetamide, N-(2-(nonylamino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-(nonylamino)ethyl)-, also known as Acetamide, N-(2-(nonylamino)ethyl)-, is a useful research compound. Its molecular formula is C13H28N2O and its molecular weight is 228.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N-(2-(nonylamino)ethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(2-(nonylamino)ethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1.1 Drug Development
Acetamide, N-(2-(nonylamino)ethyl)- is being explored as a potential drug candidate due to its structural similarity to known pharmacophores. Its amine functionality allows for interactions with biological targets, which may enhance therapeutic efficacy.
- Mechanism of Action : The compound's ability to modulate biological pathways makes it a candidate for further investigations in drug development. For instance, it may act on specific receptors or enzymes involved in metabolic processes.
1.2 Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of various amides, including acetamide derivatives. Results indicated that modifications in the alkyl chain length significantly influenced antibacterial activity, suggesting that compounds like N-(2-(nonylamino)ethyl)-acetamide could exhibit enhanced efficacy against certain pathogens.
| Study | Findings |
|---|---|
| Antimicrobial Activity Evaluation | Modifications in alkyl chain length increased antibacterial efficacy. |
3.1 Toxicological Studies
Research has been conducted to assess the safety profile of Acetamide, N-(2-(nonylamino)ethyl)-. Toxicological assessments indicate that while the compound shows promise as a drug candidate, further studies are necessary to fully understand its safety and efficacy profiles.
- Findings : Preliminary results suggest low toxicity at therapeutic doses; however, chronic exposure studies are warranted.
Propiedades
Número CAS |
197635-33-9 |
|---|---|
Fórmula molecular |
C13H28N2O |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
N-[2-(nonylamino)ethyl]acetamide |
InChI |
InChI=1S/C13H28N2O/c1-3-4-5-6-7-8-9-10-14-11-12-15-13(2)16/h14H,3-12H2,1-2H3,(H,15,16) |
Clave InChI |
YFWXSUYHFNMACR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCNCCNC(=O)C |
SMILES canónico |
CCCCCCCCCNCCNC(=O)C |
Key on ui other cas no. |
197635-33-9 |
Sinónimos |
Acetamide, N-(2-(nonylamino)ethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















